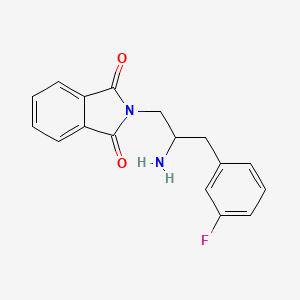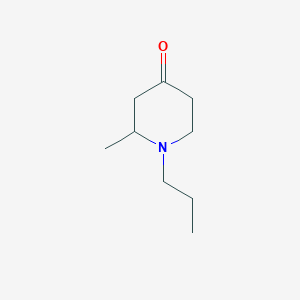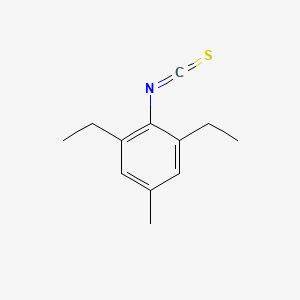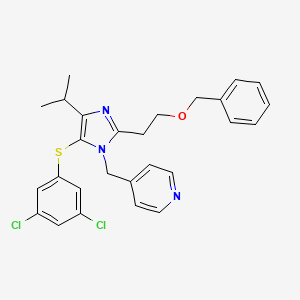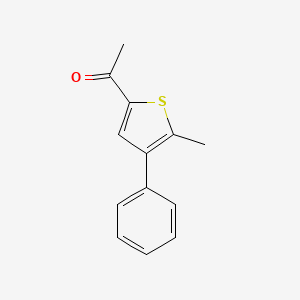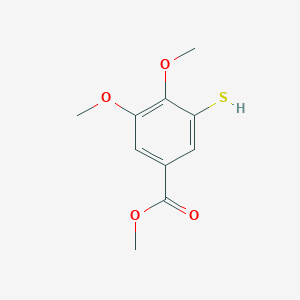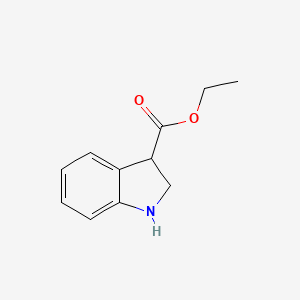
(S)-Ethyl indoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dihydro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dihydro-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods
Industrial production of (S)-Ethyl indoline-3-carboxylate typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 2,3-dihydro-1H-indole-3-carboxylate has numerous applications in scientific research:
作用机制
The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cell signaling pathways and enzyme activities . This binding can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
相似化合物的比较
Ethyl 2,3-dihydro-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions for synthesizing biologically active molecules.
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with a methyl group at the 2-position, affecting its reactivity and applications.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another indole derivative with applications in medicinal chemistry.
The uniqueness of (S)-Ethyl indoline-3-carboxylate lies in its specific structure, which provides distinct reactivity and potential for diverse applications in various scientific fields .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3 |
InChI 键 |
AMXYINYUZBCGGG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


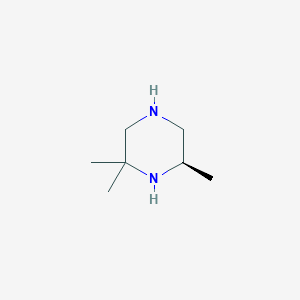

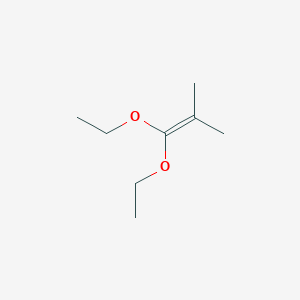
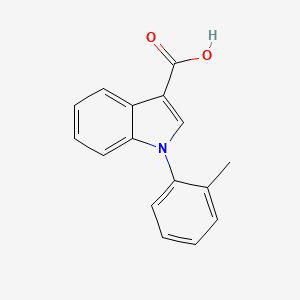
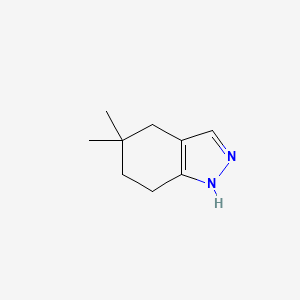
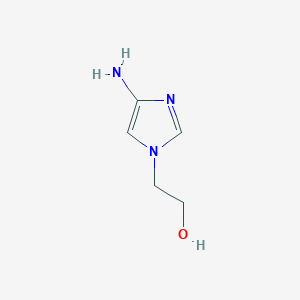
![2-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8703318.png)
